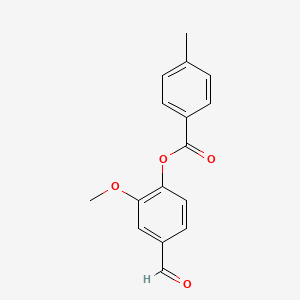

4-Formyl-2-methoxyphenyl 4-methylbenzoate

Beschreibung

Contextualization within Vanillin (B372448) Derivative Chemistry

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of the extract of the vanilla bean and is widely used as a flavoring agent in foods, beverages, and pharmaceuticals. udel.edu Its functional groups, including an aldehyde, a hydroxyl group, and an ether, make it a versatile starting material for the synthesis of a wide array of derivatives. wikipedia.org The modification of these functional groups can lead to new compounds with unique chemical properties and biological activities. chemicalbook.com

The synthesis of 4-Formyl-2-methoxyphenyl (B587787) 4-methylbenzoate is a prime example of the chemical derivatization of vanillin. This process typically involves an esterification reaction where the phenolic hydroxyl group of vanillin reacts with 4-methylbenzoyl chloride in the presence of a base. This reaction is a common strategy to protect the hydroxyl group or to introduce new functionalities into the vanillin structure, potentially altering its biological profile. mdpi.comwisdomlib.org The resulting ester retains the aldehyde group of the original vanillin molecule, which can be further modified for various synthetic purposes.

Significance of Ester-Functionalized Aromatic Aldehydes in Organic Synthesis

Aromatic aldehydes are a crucial class of compounds in organic chemistry, serving as key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The presence of an ester group in conjunction with an aldehyde, as seen in 4-Formyl-2-methoxyphenyl 4-methylbenzoate, offers several advantages in organic synthesis. The ester group can influence the reactivity of the aromatic ring and the aldehyde, and it can also serve as a handle for further functionalization. Ester-functionalized aromatic aldehydes are valuable precursors for the synthesis of complex molecules, including polymers and various heterocyclic compounds. The specific ester moiety, in this case, the 4-methylbenzoate group, can be selected to fine-tune the steric and electronic properties of the molecule, thereby influencing its reactivity and potential applications.

Overview of Current Research Landscape Pertaining to this compound

While extensive research exists on vanillin and its derivatives as a broad class of compounds, specific studies focusing solely on this compound are limited. Much of the available information comes from chemical supplier databases and general studies on vanillin esters.

However, research into structurally similar compounds offers insights into the potential areas of interest for this compound. For instance, studies on the related compound, 4-formyl-2-methoxyphenyl benzoate (B1203000), suggest potential applications as an antithrombotic agent. wisdomlib.orgwisdomlib.org Vanillin derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. mdpi.comnih.gov

The research landscape for ester-functionalized vanillin derivatives is active, with ongoing efforts to synthesize novel compounds and evaluate their biological potential. mdpi.comCurrent time information in Singapore. Future research on this compound will likely focus on a few key areas:

Detailed Synthesis and Characterization: Development of efficient and scalable synthetic routes, along with comprehensive spectroscopic and crystallographic characterization.

Exploration of Biological Activities: Screening for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects.

Applications in Materials Science: Investigation of its potential as a monomer or building block for the synthesis of novel polymers and materials.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Vanillin |

| 4-methylbenzoic acid |

| 4-methylbenzoyl chloride |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-3-6-13(7-4-11)16(18)20-14-8-5-12(10-17)9-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUFVXINTRRBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358268 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429621-85-2 | |

| Record name | 4-formyl-2-methoxyphenyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Formyl 2 Methoxyphenyl 4 Methylbenzoate

Conventional Esterification Techniques Applied to Vanillin (B372448) Precursors

Traditional synthesis of 4-Formyl-2-methoxyphenyl (B587787) 4-methylbenzoate typically relies on well-established esterification protocols. These methods, while robust, often require longer reaction times and careful optimization of parameters to achieve high yields.

A common and effective method for the esterification of phenols like vanillin is the use of an acid chloride, in this case, 4-methylbenzoyl chloride. This type of reaction, often conducted under Schotten-Baumann conditions, involves the acylation of an alcohol or phenol (B47542) in the presence of a base. iitk.ac.inwikipedia.orgjk-sci.combyjus.comlscollege.ac.in The base, typically aqueous sodium hydroxide (B78521) or a tertiary amine like pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrogen chloride byproduct formed during the reaction, driving the equilibrium towards the formation of the ester. byjus.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion of vanillin, formed in the basic medium, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the final ester product, 4-Formyl-2-methoxyphenyl 4-methylbenzoate.

To maximize the yield and purity of this compound through conventional methods, several reaction parameters must be carefully controlled. The choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and base are all critical factors. researchgate.net

For instance, in a typical Schotten-Baumann reaction, a two-phase system consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether may be employed. wikipedia.org The base resides in the aqueous phase to neutralize the HCl, while the reactants and the product remain in the organic phase. wikipedia.org

The optimization of these parameters is crucial for achieving high conversion rates. A systematic approach, such as a factorial design of experiments, can be employed to identify the optimal conditions. rsc.orgresearchgate.net Key variables to consider for optimization include:

Temperature: Increasing the temperature can increase the reaction rate, but may also lead to the formation of byproducts. A moderate temperature is often optimal. researchgate.net

Reactant Molar Ratio: The ratio of vanillin to 4-methylbenzoyl chloride can influence the extent of the reaction.

Catalyst/Base Concentration: The amount of base used is critical for neutralizing the HCl produced and for facilitating the reaction.

Reaction Time: Sufficient time must be allowed for the reaction to reach completion, which can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net

| Parameter | General Range/Condition | Rationale |

| Reactants | Vanillin, 4-Methylbenzoyl Chloride | Phenolic precursor and acylating agent. |

| Base | Triethylamine, Pyridine, NaOH | Neutralizes HCl byproduct, catalyzes the reaction. |

| Solvent | Dichloromethane, Diethyl Ether, Water (biphasic) | Dissolves reactants and facilitates the reaction. |

| Temperature | Room Temperature to Reflux | Influences reaction rate and selectivity. |

| Time | Several hours | Required for completion in conventional heating. |

Microwave-Assisted Synthesis of this compound

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including esterifications. This technique offers several advantages over conventional heating methods.

Microwave irradiation provides a rapid and efficient means of heating the reaction mixture. Unlike conventional heating, where heat is transferred through conduction and convection, microwaves directly interact with polar molecules in the reaction, leading to a rapid and uniform rise in temperature. researchgate.netijsdr.org This results in a number of significant advantages:

Reduced Reaction Times: Reactions that may take hours to complete using conventional heating can often be accomplished in minutes under microwave irradiation. mdpi.comajrconline.orgnih.gov

Increased Yields: The rapid heating and localized superheating effects of microwaves can lead to higher product yields and fewer side reactions. researchgate.netresearchgate.net

Energy Efficiency: By focusing energy directly on the reactants and solvent, microwave synthesis is generally more energy-efficient than conventional methods. nih.gov

Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to making MAOS a more environmentally friendly approach. ijsdr.orgajrconline.org

In microwave-assisted synthesis, the microwave power and irradiation time are critical parameters that directly influence the outcome of the reaction. Higher microwave power generally leads to a faster rate of heating and can result in a higher reaction temperature, which in turn accelerates the reaction rate. researchgate.netmdpi.com However, excessive power can also lead to the degradation of reactants or products.

Similarly, the reaction time under microwave irradiation is significantly shorter than in conventional methods. Finding the optimal irradiation time is key to maximizing the yield while preventing the formation of degradation products. The relationship between these parameters and the reaction yield is often investigated to determine the most efficient conditions for the synthesis.

Below is a hypothetical data table illustrating how these parameters might be optimized for a similar esterification reaction:

| Entry | Microwave Power (W) | Reaction Time (min) | Yield (%) |

| 1 | 100 | 5 | 65 |

| 2 | 100 | 10 | 78 |

| 3 | 200 | 5 | 85 |

| 4 | 200 | 10 | 82 (slight degradation) |

| 5 | 300 | 2 | 90 |

| 6 | 300 | 5 | 88 (degradation) |

The use of a catalyst, such as triethylamine, is also beneficial in microwave-assisted esterification. Triethylamine acts as a base to neutralize the HCl byproduct, similar to its role in conventional methods. wikipedia.org However, under microwave irradiation, the catalytic cycle can be significantly accelerated.

The mechanism of triethylamine catalysis in the reaction between a phenol (like vanillin) and an acid chloride (like 4-methylbenzoyl chloride) can proceed through two main pathways: a general-base catalysis or a nucleophilic catalysis mechanism. researchgate.netepa.govacs.org In the general-base pathway, triethylamine deprotonates the phenol, increasing its nucleophilicity. In the nucleophilic pathway, triethylamine can react with the acid chloride to form a highly reactive acylammonium salt intermediate, which is then attacked by the phenol. researchgate.netacs.org The combination of microwave energy and a suitable catalyst like triethylamine can lead to a highly efficient and rapid synthesis of this compound.

Comprehensive Spectroscopic and Structural Characterization of 4 Formyl 2 Methoxyphenyl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum provides a detailed count and analysis of the different types of protons in the molecule. For 4-Formyl-2-methoxyphenyl (B587787) 4-methylbenzoate, the spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on two different rings, the methoxy (B1213986) group protons, and the methyl group protons. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

The aldehyde proton is expected to appear furthest downfield (around 9.9 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic region should display signals for the seven aromatic protons, split into two systems corresponding to the disubstituted 4-methylbenzoate ring and the trisubstituted 4-formyl-2-methoxyphenyl ring. The methoxy and methyl groups should appear as sharp singlet signals in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for 4-Formyl-2-methoxyphenyl 4-methylbenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

|---|---|---|---|

| ~9.95 | Singlet (s) | 1H | Aldehyde (-CHO) |

| ~8.00 | Doublet (d) | 2H | Aromatic (H-2', H-6') |

| ~7.60 | Doublet of doublets (dd) | 1H | Aromatic (H-6) |

| ~7.55 | Doublet (d) | 1H | Aromatic (H-5) |

| ~7.30 | Doublet (d) | 2H | Aromatic (H-3', H-5') |

| ~7.20 | Doublet (d) | 1H | Aromatic (H-3) |

| ~3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) |

Note: Predicted values are based on spectral data from analogous compounds like methyl 4-methylbenzoate and substituted benzaldehydes. chemicalbook.comrsc.org

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. This compound is expected to show 14 unique carbon signals, as some aromatic carbons may have overlapping signals due to symmetry. The carbonyl carbons of the aldehyde and ester groups are the most deshielded and appear furthest downfield. The aromatic carbons resonate in the mid-range, while the aliphatic methoxy and methyl carbons are found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Provisional Assignment |

|---|---|

| ~191.0 | Aldehyde Carbonyl (C=O) |

| ~165.0 | Ester Carbonyl (C=O) |

| ~152.0 | Aromatic (C-2) |

| ~145.0 | Aromatic (C-4') |

| ~140.0 | Aromatic (C-1) |

| ~135.0 | Aromatic (C-4) |

| ~130.2 | Aromatic (C-2', C-6') |

| ~129.5 | Aromatic (C-3', C-5') |

| ~126.5 | Aromatic (C-1') |

| ~125.0 | Aromatic (C-6) |

| ~123.0 | Aromatic (C-5) |

| ~112.0 | Aromatic (C-3) |

| ~56.0 | Methoxy Carbon (-OCH₃) |

Note: Predicted values are based on spectral data from analogous compounds like methyl 4-methylbenzoate. chemicalbook.com

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the coupling patterns within the two distinct aromatic rings.

HSQC/HMBC: An HSQC experiment correlates protons with their directly attached carbons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the 4-methylbenzoyl group to the 4-formyl-2-methoxyphenyl moiety through the ester linkage, as it would show a correlation from the aromatic protons on the vanillin-derived ring to the ester carbonyl carbon.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl groups of the ester and aldehyde. The C=O stretching vibration of the aromatic ester is typically found around 1735-1715 cm⁻¹, while the aromatic aldehyde C=O stretch appears at a lower frequency, around 1700-1680 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C=C stretching for the aromatic rings.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3080-3010 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (-OCH₃, -CH₃) |

| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) |

| ~1725 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Aldehyde |

| ~1600, ~1510 | C=C Stretch | Aromatic Rings |

Note: Predicted frequencies are based on typical values for these functional groups and data from similar compounds. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of 270.28.

The fragmentation pattern provides further structural confirmation. A characteristic fragmentation would be the cleavage of the ester bond, leading to the formation of a stable 4-methylbenzoyl (p-toluoyl) acylium ion, which would be a prominent peak in the spectrum.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 270 | [C₁₆H₁₄O₄]⁺ (Molecular Ion, [M]⁺) |

| 151 | [C₈H₇O₃]⁺ (4-formyl-2-methoxyphenoxy radical cation) |

| 119 | [C₈H₇O]⁺ (4-methylbenzoyl acylium ion) |

Note: Predicted fragmentation is based on the known stability of acylium ions and data from analogous esters. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for the confirmation of a compound's elemental composition by providing a highly accurate mass-to-charge ratio. For this compound, with a molecular formula of C₁₆H₁₄O₄, the expected exact mass would be calculated and then compared to the experimentally determined value.

A typical data table for HRMS results would include:

| Parameter | Expected Value for C₁₆H₁₄O₄Na⁺ [M+Na]⁺ |

| Calculated m/z | Value would be calculated based on isotopic masses |

| Observed m/z | Value would be experimentally determined |

| Mass Difference (ppm) | Calculated difference between observed and expected values |

The results would be expected to show a very small mass difference, typically less than 5 parts per million (ppm), which would confirm the elemental formula of the synthesized compound. The fragmentation pattern observed in the mass spectrum would also provide structural information, corroborating the connectivity of the formyl, methoxy, phenyl, and methylbenzoate moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to exhibit characteristic absorption bands related to the π → π* and n → π* transitions within its aromatic rings and carbonyl groups.

The analysis would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance over a specific wavelength range (typically 200-800 nm). The resulting spectrum would be analyzed to identify the wavelength of maximum absorption (λmax) for each electronic transition.

A representative data table would appear as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| e.g., Ethanol | Data | Data | e.g., π → π |

| e.g., Ethanol | Data | Data | e.g., n → π |

This data would provide insights into the electronic structure of the molecule and the conjugation present between the aromatic systems and the ester and aldehyde functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would offer precise bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and intermolecular interactions.

The crystallographic data would be presented in a detailed table, including:

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = Å, b = Å, c = Å; α = °, β = °, γ = ° |

| Volume (V) | ų |

| Z (molecules/unit cell) | Integer value |

| Calculated Density | g/cm³ |

| R-factor | Value indicating the goodness of fit |

This structural data would confirm the molecular connectivity and provide valuable information on the conformation of the molecule in the solid state, including the dihedral angle between the two aromatic rings. Intermolecular forces, such as hydrogen bonds or π-stacking interactions, which dictate the packing of molecules in the crystal lattice, would also be identified and analyzed.

Chemical Transformations and Derivatives of 4 Formyl 2 Methoxyphenyl 4 Methylbenzoate

Reactions Involving the Ester Moiety

The ester group in 4-Formyl-2-methoxyphenyl (B587787) 4-methylbenzoate is a key site for nucleophilic acyl substitution reactions.

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Under alkaline hydrolysis (saponification), the ester would be treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This process is typically irreversible due to the deprotonation of the resulting carboxylic acid. The expected products are vanillin (B372448) and 4-methylbenzoate salt. The kinetics of alkaline hydrolysis of substituted phenyl benzoates are well-documented and generally follow second-order kinetics. researchgate.net

Acid-catalyzed hydrolysis , on the other hand, is a reversible process that requires a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and the presence of water. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the nucleophilic attack by water.

The expected products from the complete hydrolysis of 4-Formyl-2-methoxyphenyl 4-methylbenzoate are presented below.

Table 1: Expected Products of Hydrolysis

| Reactant | Conditions | Products |

|---|---|---|

| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | Vanillin, 4-Methylbenzoic acid |

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. srsintl.com

In a base-catalyzed transesterification , an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), would be used. The alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate which then eliminates the 4-formyl-2-methoxyphenoxide leaving group to form a new ester. researchgate.net This reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Table 2: Plausible Transesterification Reaction

| Reactant | Reagent/Catalyst | Expected Product |

|---|

Transformations of the Aldehyde Functionality

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, including reduction, oxidation, and condensation reactions, often with high chemoselectivity.

The aldehyde group can be selectively reduced to a primary alcohol without affecting the ester moiety using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727) at room temperature. The resulting product would be the corresponding benzyl (B1604629) alcohol derivative.

Table 3: Selective Reduction of the Aldehyde Group

| Reactant | Reagent | Solvent | Expected Product |

|---|

The aldehyde group can be selectively oxidized to a carboxylic acid. A variety of oxidizing agents can be employed, and conditions can be chosen to avoid the hydrolysis of the ester group. A chemoselective method for the oxidation of aromatic aldehydes to carboxylic acids uses potassium tert-butoxide as an oxygen source. rsc.orgresearchgate.net Other common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under controlled pH, or Tollens' reagent. The expected product is the carboxylic acid derivative, where the formyl group is converted to a carboxyl group.

Table 4: Selective Oxidation of the Aldehyde Group

| Reactant | Reagent/Conditions | Expected Product |

|---|

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is often catalyzed by a small amount of acid. The core structure of the reactant, 4-formyl-2-methoxyphenol (vanillin), is widely used in the synthesis of Schiff bases. wisdomlib.orgnih.govresearchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.

The resulting Schiff base derivatives have diverse applications, including in coordination chemistry and as potential antimicrobial agents. nih.gov

Table 5: Representative Schiff Base Formation

| Reactant | Amine | Conditions | Expected Product Class |

|---|---|---|---|

| This compound | Aniline | Ethanol, reflux, catalytic acid | N-(4-((4-Methylbenzoyloxy)-3-methoxybenzylidene))aniline |

Electrophilic Aromatic Substitution and Other Ring Modifications

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution (EAS) is significantly different, governed by the nature of the substituents on each ring.

The vanillin-derived ring (4-formyl-2-methoxyphenyl) possesses three substituents: a formyl group (-CHO), a methoxy (B1213986) group (-OCH₃), and the 4-methylbenzoate ester group (-OC(O)C₆H₄CH₃). The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the formyl group is a strong deactivating group and is meta-directing, withdrawing electron density from the ring. The ester group, attached via the phenolic oxygen, also influences the ring's reactivity.

Considering the positions of these groups, the methoxy group at C2 and the formyl group at C4 direct incoming electrophiles to specific positions. The powerful ortho, para-directing effect of the methoxy group would favor substitution at C1 and C3. However, C1 is already substituted. Therefore, the primary site for electrophilic attack would be predicted to be C5, which is ortho to the methoxy group and meta to the deactivating formyl group. This is consistent with studies on the electrophilic halogenation of vanillin, a closely related precursor, where substitution occurs predominantly at the C5 position. For instance, the iodination of vanillin using reagents like sodium iodide and sodium hypochlorite (B82951) selectively yields 5-iodovanillin. Similarly, bromination of vanillin typically results in the formation of 5-bromovanillin.

The second aromatic ring, the 4-methylbenzoate (p-toluate) moiety, is less complex. It contains a methyl group (-CH₃) and the ester linkage. The methyl group is a weak activating group and is ortho, para-directing. The ester group, specifically the carbonyl attached to the ring, is a deactivating, meta-directing group. Therefore, electrophilic substitution on this ring is generally less facile than on the electron-rich vanillin-derived ring. If a reaction were to occur on this ring, the directing effects of the methyl and ester groups are in opposition, which could lead to a mixture of products.

Synthesis and Characterization of Analogues and Homologues

A variety of analogues and homologues of this compound have been synthesized, primarily through the esterification of vanillin or its derivatives with different carboxylic acids. This general approach allows for systematic modification of the benzoate (B1203000) portion of the molecule to explore structure-activity relationships for various applications.

The most common synthetic route involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with a substituted benzoyl chloride or another acyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This straightforward acylation yields the desired ester.

For example, the synthesis of 4-Formyl-2-methoxyphenyl pivalate (B1233124) involves the reaction of vanillin with pivaloyl chloride. Similarly, reacting vanillin with 4-nitrobenzoyl chloride or 3-methylbenzoyl chloride would yield 4-Formyl-2-methoxyphenyl 4-nitrobenzoate (B1230335) and 4-Formyl-2-methoxyphenyl 3-methylbenzoate, respectively.

A notable homologue is the bis-ester derived from oxalic acid, Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester. Its synthesis typically involves the esterification of oxalic acid with two equivalents of vanillin, often catalyzed by a strong acid like sulfuric acid.

The characterization of these compounds relies on standard spectroscopic techniques. In the ¹H NMR spectrum, the aldehydic proton of the 4-formyl group typically appears as a singlet in the range of δ 9.8-10.0 ppm. The methoxy group protons also give a characteristic singlet around δ 3.8-3.9 ppm. The aromatic protons show complex splitting patterns that are diagnostic of the substitution on both rings. Infrared (IR) spectroscopy is useful for identifying the characteristic stretching frequencies of the ester carbonyl (C=O) group (typically around 1720-1740 cm⁻¹) and the aldehyde carbonyl group (around 1690-1710 cm⁻¹).

Detailed structural analysis can be achieved through single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 4-Formyl-2-nitrophenyl benzoate, has been determined, revealing the dihedral angles between the aromatic rings and the planarity of the central ester group. nih.govresearchgate.net Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Below is a table summarizing some of the synthesized analogues and homologues of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Precursors |

| 4-Formyl-2-methoxyphenyl benzoate | C₁₅H₁₂O₄ | 256.26 | Vanillin, Benzoyl chloride |

| 4-Formyl-2-methoxyphenyl pivalate | C₁₃H₁₆O₄ | 236.26 | Vanillin, Pivaloyl chloride |

| 4-Formyl-2-methoxyphenyl 4-nitrobenzoate | C₁₅H₁₁NO₆ | 301.25 | Vanillin, 4-Nitrobenzoyl chloride |

| 4-Formyl-2-methoxyphenyl 3-methylbenzoate | C₁₆H₁₄O₄ | 270.28 | Vanillin, 3-Methylbenzoyl chloride |

| Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester | C₁₈H₁₄O₈ | 358.30 | Vanillin, Oxalyl chloride |

Advanced Computational and Theoretical Investigations of 4 Formyl 2 Methoxyphenyl 4 Methylbenzoate

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target. Studies on analogs of 4-Formyl-2-methoxyphenyl (B587787) 4-methylbenzoate have focused on targets relevant to inflammation and thrombosis.

Predictive in silico studies have been conducted on close structural analogs to evaluate their potential as inhibitors of key enzymes.

Cyclooxygenase-1 (COX-1): The analog 4-formyl-2-methoxyphenyl benzoate (B1203000) was investigated as a potential inhibitor of the COX-1 enzyme. researchgate.net This enzyme is involved in platelet aggregation, making it a target for antithrombotic agents. researchgate.net The study aimed to predict the potential of various vanillin (B372448) derivatives to inhibit COX-1. researchgate.net

Cyclooxygenase-2 (COX-2): The analog 4-formyl-2-methoxyphenyl-4-chlorobenzoate was the subject of a molecular docking study against the COX-2 receptor (PDB ID: 6COX). fip.orgresearchgate.net COX-2 is an enzyme that is induced during inflammatory responses, and its inhibition is a key mechanism for many anti-inflammatory drugs. japer.inisfcppharmaspire.com The study sought to predict the anti-inflammatory activity of this vanillin derivative. fip.org

No predictive studies were found in the searched literature for these compounds against the P2Y12 receptor.

The stability of the ligand-receptor complex is quantified by its binding energy (ΔG), where a more negative value indicates a more stable interaction. The inhibition constant (Ki) reflects the inhibitory strength of a compound; a smaller Ki value signifies a more potent inhibitor. researchgate.net

In a comparative study against COX-1, 4-formyl-2-methoxyphenyl benzoate demonstrated the most favorable binding energy among fifteen vanillin analogs, suggesting it forms a highly stable complex with the enzyme. researchgate.net Its binding energy was significantly lower than that of the reference compound, Aspirin (B1665792), indicating a potentially stronger inhibitory action. researchgate.net

For the 4-formyl-2-methoxyphenyl-4-chlorobenzoate analog, docking against the COX-2 receptor also revealed a strong interaction. fip.orgfip.org The calculated binding energy was considerably lower than that of its parent compound, vanillin, predicting that the derivative possesses enhanced activity. fip.orgresearchgate.netfip.org

The following table summarizes the reported binding energies and inhibition constants for these analogs.

| Compound | Target Enzyme | Binding Energy (ΔG) | Inhibition Constant (Ki) | Reference Compound | Reference Binding Energy (ΔG) |

| 4-formyl-2-methoxyphenyl benzoate | COX-1 | -7.70 kcal/mol | Best Ki value among tested analogs | Aspirin | -4.70 kcal/mol |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | -8.18 kcal/mol | Not Reported | Vanillin | -4.96 kcal/mol |

Data sourced from multiple studies. researchgate.netfip.org

The stability of a ligand in the active site of a protein is governed by a network of molecular interactions.

For 4-formyl-2-methoxyphenyl benzoate , its interaction with COX-1 was visualized, highlighting a hydrophobic environment within the binding site. researchgate.net The ability of a ligand to form favorable hydrophobic contacts and hydrogen bonds is critical for effective binding and inhibition. researchgate.netnih.gov

In the case of 4-formyl-2-methoxyphenyl-4-chlorobenzoate docked with COX-2, the significantly lower binding energy compared to vanillin suggests that the structural modifications—specifically the addition of the 4-chlorobenzoate (B1228818) group—led to more favorable molecular interactions within the receptor's active site, thereby enhancing its predicted bioactivity. fip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

No specific QSAR studies focused on 4-Formyl-2-methoxyphenyl 4-methylbenzoate or its immediate analogs were identified in the reviewed literature. Such studies would typically involve calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with experimentally determined or predicted biological activity to guide the design of new, more potent compounds.

Theoretical Studies on Electronic Structure and Conformation

Theoretical studies can reveal details about a molecule's geometry, stability, and electronic properties. While specific conformational and electronic structure analyses for this compound were not found, studies on related structures provide insights.

For instance, crystallographic studies on the related compound 4-Formyl-2-nitrophenyl benzoate have detailed its molecular conformation. researchgate.net In this derivative, the two aromatic rings were found to form a dihedral angle of 46.37 (8)°. researchgate.net The central ester group was observed to be nearly planar and formed specific angles with the two rings. researchgate.net Such conformational characteristics, dictated by the substituents on the aromatic rings, are crucial in determining how the molecule fits into a protein's binding site. researchgate.net While the methoxy (B1213986) group in this compound would influence the conformation differently than a nitro group, this research underscores the importance of the molecule's three-dimensional shape for its potential biological interactions.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a basis set like 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional conformation, known as geometry optimization. This process minimizes the total electronic energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further DFT calculations can elucidate the molecule's electronic properties and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. epstem.net A larger energy gap suggests higher stability and lower reactivity. These parameters are instrumental in understanding the molecule's potential interactions and reaction pathways.

Table 1: Representative DFT-Calculated Molecular Properties

| Parameter | Representative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -955.8 | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| HOMO Energy (eV) | -6.5 | Indicates the energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy (eV) | -1.8 | Indicates the energy of the lowest energy electron-accepting orbital; related to electron affinity. |

| HOMO-LUMO Gap (eV) | 4.7 | A measure of chemical reactivity and kinetic stability. A larger gap implies higher stability. researchgate.net |

Note: The values in this table are representative examples based on DFT calculations for structurally similar aromatic esters and are intended to illustrate the typical output of such an analysis.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides reliable predictions of spectroscopic data that can aid in the structural confirmation of synthesized compounds. nih.gov DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By calculating the harmonic vibrational modes for the optimized molecular structure, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method, leading to a strong correlation with experimental data. epstem.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. nih.gov This method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule. The calculated shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound, such as Tetramethylsilane (TMS). Comparing these predicted shifts with experimental NMR data is a powerful tool for structure verification and assignment of complex spectra.

Table 2: Representative Comparison of Predicted and Experimental Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Aldehyde C=O | Stretching | 1695 | 1700-1680 |

| Ester C=O | Stretching | 1720 | 1725-1715 |

| C-O-C | Asymmetric Stretching | 1265 | 1270-1250 |

Note: Predicted values are illustrative and represent typical outcomes from DFT calculations for this class of compound.

Table 3: Representative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Aldehyde (-CHO) | 9.85 | 191.5 |

| Methoxy (-OCH₃) | 3.90 | 56.2 |

| Benzoate Methyl (-CH₃) | 2.45 | 21.8 |

| Ester Carbonyl (-COO-) | - | 165.0 |

Note: Predicted values are illustrative examples derived from GIAO-DFT methods for analogous structures.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Prediction

In silico ADMET prediction is an essential step in early-stage drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic and toxicological properties before synthesis. researchgate.net Various computational models and online platforms, such as SwissADME and preADMET, use a molecule's structure to calculate key physicochemical and pharmacokinetic parameters based on established algorithms and quantitative structure-activity relationships (QSAR). researchgate.netnih.gov

For this compound, these predictions would assess its drug-likeness by evaluating compliance with rules like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Other key predicted properties include aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints like mutagenicity (Ames test) and hepatotoxicity. nih.govresearchgate.net

Table 4: Predicted ADMET Profile for this compound

| Property Class | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Physicochemical | Molecular Weight | 270.28 g/mol | Meets Lipinski's rule (<500). |

| logP (Lipophilicity) | 3.1 | Optimal range for drug absorption. Meets Lipinski's rule (<5). | |

| Water Solubility (logS) | -3.5 (Moderately soluble) | Influences absorption and formulation. | |

| H-Bond Acceptors | 4 | Meets Lipinski's rule (≤10). | |

| H-Bond Donors | 0 | Meets Lipinski's rule (≤5). | |

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |

| Distribution | Blood-Brain Barrier (BBB) | Permeant | Indicates potential for central nervous system activity. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major enzyme. | |

| Toxicity | Ames Mutagenicity | Non-mutagen | Indicates a low likelihood of being carcinogenic. |

Note: This ADMET profile is generated based on standard in silico predictive models and serves as a representative evaluation.

Biological Relevance and Mechanistic Studies of 4 Formyl 2 Methoxyphenyl 4 Methylbenzoate and Its Analogues

Anti-Thrombotic Activity: In Silico and In Vivo Animal Model Investigations

The potential of 4-Formyl-2-methoxyphenyl (B587787) 4-methylbenzoate as an anti-thrombotic agent has been explored through computational docking and has been substantiated by preliminary in vivo animal research. These studies suggest that structural modifications of vanillin (B372448) can enhance its anti-platelet aggregation activity.

In silico studies have identified 4-Formyl-2-methoxyphenyl 4-methylbenzoate as a promising candidate for anti-thrombotic therapy through its predicted interaction with the P2Y12 receptor, a key player in platelet activation and aggregation. Molecular docking analyses were conducted to evaluate the binding affinity of various vanillin analogues to this receptor. The results indicated that these modified structures, including this compound, have the potential for effective anti-thrombotic activity, surpassing that of established drugs like aspirin (B1665792) and clopidogrel (B1663587) in these computational models. nih.gov The binding affinity is a critical indicator of the compound's potential to inhibit the receptor and, consequently, platelet aggregation.

Following the promising in silico results, in vivo studies were conducted to assess the anti-thrombotic efficacy of synthesized vanillin derivatives. In these animal model investigations, this compound, designated as V2 in the study, demonstrated superior anti-thrombotic activity when compared to the widely used anti-platelet agent, aspirin. nih.gov The research involved evaluating the compound's effect on both clotting time and bleeding time in animal subjects. The findings highlighted that at a specific dosage, this compound exhibited the highest activity among the tested compounds, suggesting its potential as a lead compound for the development of a new class of anti-thrombotic drugs. nih.gov While the in silico analysis showed a potentially greater efficacy than clopidogrel, the in vivo comparison in the available literature was made with aspirin. nih.gov

| Compound | Target | Methodology | Key Findings |

|---|---|---|---|

| This compound (V2) | P2Y12 Receptor | In Silico (Molecular Docking) | Predicted to have more effective anti-thrombotic activity than aspirin and clopidogrel. nih.gov |

| This compound (V2) | Platelet Aggregation | In Vivo (Animal Model) | Demonstrated higher anti-thrombotic activity compared to aspirin. nih.gov |

Anti-Inflammatory Potential: Computational Predictions

The structural similarity of this compound to compounds with known anti-inflammatory effects has prompted computational investigations into its potential to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are central to the inflammatory process.

In silico molecular docking studies have been employed to predict the anti-inflammatory activity of vanillin derivatives by assessing their binding affinity to COX-1 and COX-2 enzymes. A study focusing on a closely related analogue, 4-formyl-2-methoxyphenyl benzoate (B1203000), identified it as having the lowest binding energy for the COX-1 enzyme among 17 vanillin analogues, with a value of -7.70 Å. nih.gov This suggests a potential for this compound to act as a COX-1 inhibitor. nih.gov

Furthermore, research on another analogue, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, predicted a greater anti-inflammatory activity than the parent compound, vanillin, based on its lower binding energy with the COX-2 receptor. researchgate.net While these findings are for closely related structures, they suggest that this compound may also possess anti-inflammatory properties through the inhibition of COX enzymes.

| Compound Analogue | Target Enzyme | Methodology | Binding Energy |

|---|---|---|---|

| 4-formyl-2-methoxyphenyl benzoate | COX-1 | In Silico (Molecular Docking) | -7.70 Å nih.gov |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | In Silico (Molecular Docking) | -8.18 kcal/mol researchgate.net |

Other Predicted Biological Activities and Target Identification (Based on In Silico Screening)

While the primary focus of the research on this compound has been on its anti-thrombotic and anti-inflammatory potential, the broader family of vanillin derivatives has been investigated for a wide range of biological activities. In silico studies on various vanillin derivatives have suggested potential for antiviral, antibacterial, and anticancer properties. analis.com.myingentaconnect.comijpsdronline.com For instance, certain Schiff base vanillin derivatives have been identified as potential inhibitors of the Zika virus NS2B-NS3 protease through ligand-based pharmacophore modeling and molecular docking. analis.com.my Other research has pointed to the potential of vanillin hydroxamic acid derivatives as antibacterial agents by targeting peptide deformylase. ingentaconnect.com

However, specific in silico screening studies to identify other biological targets and activities for this compound are not extensively available in the current scientific literature. The diverse bioactivities of its parent molecule, vanillin, suggest that this compound could be a candidate for broader computational screening to uncover additional therapeutic potentials.

Future Perspectives and Emerging Research Avenues for 4 Formyl 2 Methoxyphenyl 4 Methylbenzoate

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Formyl-2-methoxyphenyl (B587787) 4-methylbenzoate and its analogs is expected to pivot towards green and sustainable chemistry principles to minimize environmental impact and improve efficiency. chinakxjy.com Current industrial syntheses of related vanillin (B372448) derivatives often rely on petroleum-based precursors and can generate hazardous waste. researchgate.net

Future methodologies will likely focus on:

Renewable Feedstocks: Utilizing bio-based starting materials such as lignin (B12514952) and eugenol (B1671780) (from clove oil), which are natural precursors to the vanillin scaffold. researchgate.net This approach aligns with the growing demand for sustainable chemical production. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields, as has been demonstrated in the synthesis of the related compound 4-formyl-2-methoxyphenyl-4-chlorobenzoate. fip.org This technique offers a significant advantage in energy efficiency over conventional heating methods. chinakxjy.com

Catalysis: The development of novel catalysts, including heterogeneous catalysts and biocatalysts (enzymes), can lead to more selective reactions under milder conditions, reducing the need for protecting groups and minimizing byproduct formation. chinakxjy.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. This technology is particularly suitable for optimizing reaction conditions and improving the purity of the final product.

| Methodology | Conventional Approach | Future Sustainable Approach | Rationale for Change |

| Starting Material | Guaiacol (petroleum-derived) chinakxjy.com | Lignin, Eugenol (bio-based) researchgate.net | Reduces reliance on fossil fuels, utilizes renewable resources. |

| Energy Source | Conventional heating/reflux | Microwave irradiation fip.org | Faster reaction times, lower energy consumption. |

| Catalysis | Stoichiometric reagents | Heterogeneous or enzymatic catalysts chinakxjy.com | Increased selectivity, easier separation, milder conditions. |

| Process Type | Batch processing | Continuous flow chemistry | Improved safety, control, and scalability. |

Application of Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like FT-IR and 1D NMR are fundamental for routine characterization, future research will necessitate more advanced techniques for the unambiguous structural elucidation of 4-Formyl-2-methoxyphenyl 4-methylbenzoate and its novel derivatives. wikipedia.org

Two-Dimensional NMR (2D-NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for assigning proton and carbon signals definitively, especially in complex derivatives. This allows for precise mapping of the molecular structure and connectivity.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute molecular structure, including stereochemistry and solid-state conformation. This technique offers invaluable insight into intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the material's physical properties and biological activity. nih.govnih.gov Data from related structures, such as 4-formyl-2-nitrophenyl benzoate (B1203000), demonstrate the detailed conformational information that can be obtained. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized compounds with high accuracy, distinguishing between molecules with the same nominal mass.

| Technique | Information Provided | Application in Future Research |

| 2D-NMR (COSY, HSQC, HMBC) | Precise ¹H-¹H and ¹H-¹³C correlations; unambiguous signal assignment. | Structural verification of complex next-generation derivatives. |

| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, bond angles, intermolecular interactions. nih.gov | Determining solid-state conformation; understanding structure-property relationships. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula. | Unambiguous confirmation of product identity. |

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the structural features of vanillin derivatives with their biological activities. mdpi.com These models can then predict the potency of newly designed analogs before they are synthesized, saving time and resources.

ADMET Prediction: AI models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com This allows researchers to prioritize candidates with favorable drug-like properties and flag potential liabilities early in the development pipeline.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By training on large chemical databases, these models can propose novel derivatives of this compound that are optimized for a specific biological target.

| AI/ML Application | Description | Impact on Research |

| QSAR Modeling | Predicts biological activity based on chemical structure. mdpi.comnih.gov | Prioritizes the synthesis of the most promising compounds. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity profiles. mdpi.com | Reduces late-stage failures by identifying unfavorable candidates early. |

| Generative Models | Designs novel molecules with optimized properties. nih.gov | Accelerates the discovery of new lead compounds. |

| Target Identification | Analyzes biological data to propose new protein targets. patsnap.com | Expands the potential therapeutic applications of the compound class. |

Exploration of New Biological Targets and Pathways for Therapeutic Development

The therapeutic potential of this compound is largely unexplored, but preliminary computational studies on closely related structures suggest promising avenues. For instance, 4-formyl-2-methoxyphenyl benzoate was identified as a potential antithrombotic agent based on its low binding energy in docking studies. wisdomlib.org Furthermore, a similar derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was predicted to have anti-inflammatory activity via interaction with the COX-2 enzyme. fip.org

Future research should focus on a systematic exploration of its bioactivity:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), could rapidly identify novel activities.

Targeted Investigations: Based on the known activities of vanillin, investigations could focus on specific disease areas. nih.gov This includes neurodegenerative diseases, where vanillin derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), nih.gov and cancer, where targets like calcium/calmodulin-dependent protein kinase IV (CAMK4) have been explored. umw.edu.pl

Phenotypic Screening: Evaluating the compound's effect on cell models of various diseases can uncover novel mechanisms of action without a preconceived target. For example, ortho-Vanillin has been shown to have senolytic and anti-inflammatory properties that could be beneficial in stem cell-based therapies. mdpi.com

| Potential Therapeutic Area | Rationale / Known Targets for Vanillin Derivatives | Proposed Research Direction |

| Inflammation | A related chloro-derivative shows potential COX-2 inhibition. fip.org | In vitro and in vivo assays for anti-inflammatory activity. |

| Thrombosis | A benzoate analog showed promising binding energy as a potential antithrombotic. wisdomlib.org | Coagulation assays and platelet aggregation studies. |

| Neurodegeneration | Derivatives have been developed as AChE/BuChE inhibitors for Alzheimer's disease. nih.govnih.gov | Enzyme inhibition assays and neuronal cell protection studies. |

| Cancer | Vanillin has shown anticancer potential by targeting proteins such as CAMK4. nih.govumw.edu.pl | Cytotoxicity screening against a panel of cancer cell lines. |

| Infectious Diseases | Vanillin derivatives exhibit antibacterial and antitubercular properties. jddtonline.inforesearchgate.net | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria. |

Design of Next-Generation Derivatives with Tailored Bioactivity

Building on the exploration of new biological targets, the next logical step is the rational design of second-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. This involves establishing a robust Structure-Activity Relationship (SAR).

Future design strategies could include:

Systematic Scaffold Modification: Creating a library of analogs by systematically altering substituents on both aromatic rings of the this compound core. For example, the para-methyl group on the benzoate ring can be replaced with other groups (e.g., halogens, nitro, amino groups) to probe electronic and steric effects.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to modulate properties like solubility, metabolism, and target binding. The formyl group, for instance, could be converted into an oxime or a hydrazone, moieties known to be present in other biologically active vanillin derivatives. researchgate.net

Hybrid Molecule Design: Combining the core scaffold with other pharmacophores to create hybrid molecules with dual-target activity. This is a modern approach in drug design, particularly for multifactorial diseases like Alzheimer's. nih.gov

| Modification Strategy | Target Moiety | Example Modification | Desired Outcome |

| Benzoate Ring Substitution | para-methyl group | Replace with -Cl, -F, -NO₂, -OCH₃ | Modulate lipophilicity and electronic properties to enhance target binding. |

| Vanillin Ring Substitution | Formyl group (-CHO) | Convert to Schiff base, hydrazone, or oxime researchgate.net | Explore new interactions with biological targets; improve metabolic stability. |

| Ester Linkage Modification | Ester (-COO-) | Replace with amide (-CONH-) or reverse ester | Improve chemical stability and alter hydrogen bonding capacity. |

| Hybridization | Entire molecule | Link to a known pharmacophore (e.g., tacrine (B349632) for AChE inhibition) nih.gov | Create dual-target agents for complex diseases. |

Q & A

Q. What are the common synthetic routes for 4-formyl-2-methoxyphenyl 4-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification. A standard approach involves reacting 4-methylbenzoic acid derivatives with a phenolic aldehyde precursor under acid catalysis (e.g., H₂SO₄) or base-mediated coupling. For example:

- Base-mediated synthesis : Sodium carbonate in DMF facilitates nucleophilic acyl substitution, yielding esters at room temperature with >90% efficiency .

- Catalytic esterification : Acid catalysts (e.g., H₂SO₄) under reflux with water removal via Dean-Stark apparatus improve yields by shifting equilibrium .

Key Parameters :

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ | Toluene | Reflux | ~85% | |

| Na₂CO₃ | DMF | RT | 91.7% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies ester carbonyl (C=O, ~1720 cm⁻¹) and formyl (CHO, ~1680 cm⁻¹) stretches. Methoxy groups show C-O-C asymmetric stretching near 1250 cm⁻¹ .

- NMR : ¹H NMR distinguishes aromatic protons (δ 6.8–8.2 ppm), methoxy (δ ~3.8 ppm), and formyl protons (δ ~10.2 ppm). ¹³C NMR confirms ester carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 301.25 for C₁₆H₁₄O₄) .

Advanced Research Questions

Q. How can computational studies complement experimental data for understanding the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Predict vibrational frequencies (FT-IR/Raman) and electronic properties (HOMO-LUMO gaps) to correlate with experimental spectra .

- Molecular Dynamics : Simulate solvation effects or stability in polar/nonpolar solvents (e.g., DMF vs. toluene) to optimize reaction media .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound is a precursor for bioactive molecules .

Q. What strategies resolve contradictions in reported yields for esterification reactions of similar compounds?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Selection : Acid catalysts (H₂SO₄) favor equilibrium-driven yields, while bases (Na₂CO₃) require stoichiometric control .

- Byproduct Formation : Competing side reactions (e.g., oxidation of formyl groups) can reduce yields. Use inert atmospheres or low-temperature protocols to suppress degradation .

- Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) to quantify unreacted starting materials .

Q. How can this compound be functionalized for advanced materials or bioactive derivatives?

- Methodological Answer :

- Derivatization :

- Schiff Base Formation : React the formyl group with amines (e.g., hydrazines) to generate imine-linked polymers or bioactive agents .

- Electrophilic Substitution : Nitration or halogenation of the aromatic ring introduces handles for cross-coupling (e.g., Suzuki-Miyaura) .

- Polymer Synthesis : Incorporate into liquid crystals or photoactive polymers via ester linkages, leveraging methoxy groups for solubility .

Q. What analytical methods assess the environmental stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to UV light (λ = 254 nm) and monitor via GC-MS for photodegradation products (e.g., demethylated or oxidized derivatives) .

- Surface Adsorption : Use microspectroscopic imaging (AFM-IR) to study interactions with indoor surfaces (e.g., silica or polymer coatings) relevant to environmental fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.